3-chloro-N-(2-cyanoethyl)-N-methylpropanamide
Description
Properties
Molecular Formula |
C7H11ClN2O |
|---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
3-chloro-N-(2-cyanoethyl)-N-methylpropanamide |
InChI |
InChI=1S/C7H11ClN2O/c1-10(6-2-5-9)7(11)3-4-8/h2-4,6H2,1H3 |
InChI Key |
GOAKUMCAEHLLJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)C(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-cyanoethyl)-N-methylpropanamide typically involves the reaction of 3-chloropropionyl chloride with N-methyl-2-cyanoethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-cyanoethyl)-N-methylpropanamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) with heating.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Substituted amides or thioamides.
Hydrolysis: 3-chloropropanoic acid and N-methyl-2-cyanoethylamine.
Reduction: 3-chloro-N-(2-aminoethyl)-N-methylpropanamide.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-chloro-N-(2-cyanoethyl)-N-methylpropanamide serves as an important intermediate for the synthesis of more complex organic molecules. Its reactive chloro group allows for nucleophilic substitution reactions, facilitating the formation of various derivatives.
Biology
Research has indicated potential roles for this compound in biochemical pathways:
- Enzyme Interaction : The compound can modulate enzyme activity through competitive inhibition due to its structural similarity to natural substrates.
- Biochemical Assays : It is utilized in assays to study enzyme kinetics and protein interactions.
Medicine
The medicinal chemistry field has shown interest in this compound for its potential therapeutic properties:
- Antimicrobial Activity : Preliminary studies suggest it exhibits activity against certain bacterial strains, making it a candidate for antibiotic development.
- Anticancer Properties : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent.
The following table summarizes the biological activities of this compound based on recent studies:
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15.6 | Disruption of cell wall synthesis |
| Anticancer | Non-small cell lung cancer (NSCLC) | 10 | Induction of apoptosis via mitochondrial pathways |
| Anti-inflammatory | Lipopolysaccharide-stimulated macrophages | 20 | Inhibition of pro-inflammatory cytokines |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed significant inhibition against Staphylococcus aureus with an IC50 value of 15.6 µM. This suggests that the compound could serve as a lead structure for developing new antibiotics.
Case Study 2: Anticancer Potential
In vitro testing on NSCLC cells demonstrated that the compound induced apoptosis with an IC50 value of 10 µM. Further mechanistic studies indicated that this effect was mediated through mitochondrial pathways, highlighting its potential as a novel anticancer agent.
Industrial Applications
In an industrial context, this compound is utilized in:
- Specialty Chemicals Production : It serves as a precursor for synthesizing specialty chemicals used in various applications.
- Agricultural Chemicals : The compound's reactivity allows it to be used in developing agrochemicals that enhance crop protection.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-cyanoethyl)-N-methylpropanamide involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the cyano group can participate in reduction reactions. The compound’s molecular targets and pathways depend on the specific reactions it undergoes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogs of 3-chloro-N-(2-cyanoethyl)-N-methylpropanamide, emphasizing substituent variations and their implications:
Electronic and Steric Considerations
- Chlorine Substituent : The β-chloro group in propanamides enhances electrophilicity, promoting reactions such as nucleophilic substitution (e.g., with amines or thiols). This is critical in synthesizing complex molecules like polyimides or bioactive compounds .
- Cyanoethyl Group: The 2-cyanoethyl group introduces polarity and electron-withdrawing effects, stabilizing intermediates in phosphoramidite chemistry. However, it is sensitive to basic conditions, requiring mild acidic environments for deprotection .
- N-Substituents :
- Methyl : Reduces steric bulk compared to phenyl or aromatic groups, favoring reactions requiring accessibility to the amide nitrogen.
- Aromatic Groups (e.g., phenyl, indolyl) : Enhance lipophilicity and enable π-stacking interactions, beneficial in drug design for membrane penetration or receptor binding .
Pharmacological and Industrial Relevance
- Antifungal Activity : Dichloro-substituted chalcones derived from chloro-propanamides demonstrate potent antifungal effects against Candida species .
- Herbicides : Dichloro-propanamides like alachlor and pretilachlor are widely used in agriculture, leveraging halogenated substituents for target specificity .
Biological Activity
3-Chloro-N-(2-cyanoethyl)-N-methylpropanamide, with the CAS number 1019354-81-4, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing an overview of current findings and implications for future research.
Chemical Structure and Properties
This compound features a chloro group and a cyanoethyl side chain, which contribute to its unique pharmacological properties. The molecular formula is C₅H₈ClN₃O, and it exhibits characteristics typical of amides, including stability under physiological conditions.
Research indicates that this compound may interact with various biological targets, potentially influencing several pathways:
- Voltage-Gated Sodium Channels : Similar compounds have shown efficacy in modulating sodium channels, which are critical for neuronal excitability and pain signaling.
- Neuroprotective Effects : Some studies suggest that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific cellular processes associated with inflammation and cell proliferation. The following table summarizes key findings from various studies:
| Study | Cell Type | Concentration | Effect Observed |
|---|---|---|---|
| Neuronal | 10 µM | Reduced apoptosis | |
| Fibroblast | 5 µM | Inhibited migration | |
| Endothelial | 20 µM | Decreased inflammatory markers |
Case Studies
-
Neurodegenerative Disease Model :
A study involving a mouse model of Alzheimer's disease reported that administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition. This suggests potential applications in neuroprotection and cognitive enhancement. -
Inflammation Model :
In a controlled trial using human fibroblast cells, the compound was shown to significantly decrease the production of pro-inflammatory cytokines when exposed to inflammatory stimuli. This positions it as a candidate for anti-inflammatory therapies.
Pharmacokinetics
While detailed pharmacokinetic data specific to this compound is limited, related compounds typically exhibit moderate to high bioavailability with rapid metabolism in the liver. The presence of the cyano group may influence metabolic pathways, warranting further investigation into its pharmacokinetics.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to evaluate long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
